Cyanuric chloride-13C3

Descripción general

Descripción

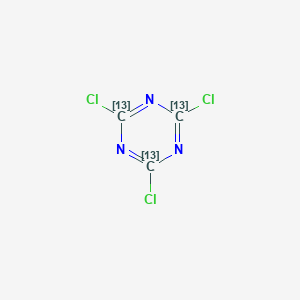

Cyanuric chloride-13C3, also known as 2,4,6-Trichloro-1,3,5-triazine-13C3, is an isotopically labeled compound where three carbon atoms are replaced with carbon-13 isotopes. This compound is a derivative of cyanuric chloride, a chlorinated triazine, and is primarily used in scientific research due to its unique isotopic labeling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cyanuric chloride-13C3 typically involves the chlorination of isotopically labeled cyanuric acid-13C3. The process begins with the preparation of cyanuric acid-13C3 from carbon-13 labeled urea. The cyanuric acid-13C3 is then chlorinated using phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) as chlorinating agents .

Industrial Production Methods: Industrial production of this compound follows a similar route but on a larger scale. The process involves the trimerization of isotopically labeled cyanogen chloride-13C3 in the presence of a carbon catalyst at elevated temperatures .

Análisis De Reacciones Químicas

Types of Reactions: Cyanuric chloride-13C3 undergoes various chemical reactions, primarily nucleophilic substitution reactions due to the presence of reactive chlorine atoms. These reactions include:

Substitution Reactions: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: In the presence of water, this compound hydrolyzes to form cyanuric acid-13C3 and hydrochloric acid.

Common Reagents and Conditions:

Amines: React with this compound to form melamine derivatives.

Alcohols and Thiols: React to form corresponding esters and thioesters.

Major Products:

Melamine Derivatives: Formed from reactions with amines.

Esters and Thioesters: Formed from reactions with alcohols and thiols.

Cyanuric Acid-13C3: Formed from hydrolysis.

Aplicaciones Científicas De Investigación

Cyanuric chloride-13C3 is extensively used in various scientific research fields due to its isotopic labeling:

Chemistry: Used as a precursor in the synthesis of isotopically labeled compounds for tracing and mechanistic studies.

Biology: Utilized in the study of metabolic pathways and enzyme mechanisms.

Medicine: Employed in the development of diagnostic tools and therapeutic agents.

Industry: Used in the production of isotopically labeled pesticides and herbicides.

Mecanismo De Acción

The mechanism of action of cyanuric chloride-13C3 involves its ability to undergo nucleophilic substitution reactions. The reactive chlorine atoms are replaced by various nucleophiles, leading to the formation of different derivatives. These reactions are crucial in the synthesis of various compounds used in scientific research and industrial applications .

Comparación Con Compuestos Similares

Cyanuric Acid-13C3: A hydrolysis product of cyanuric chloride-13C3.

Cyanuric Fluoride: Another halogenated triazine compound.

Trichloroisocyanuric Acid: A related compound used in disinfection and bleaching.

Uniqueness: this compound is unique due to its isotopic labeling, which makes it valuable for tracing studies and mechanistic investigations. Its reactivity and ability to form various derivatives further enhance its utility in scientific research .

Actividad Biológica

Cyanuric chloride-13C3, also known as 2,4,6-Trichloro-1,3,5-triazine-13C3, is an isotopically labeled compound that has garnered attention in various scientific fields due to its unique properties and applications. This article delves into its biological activity, focusing on its mechanisms of action, applications in research, and implications for environmental and health studies.

Overview of this compound

This compound is a derivative of cyanuric chloride where three carbon atoms are substituted with carbon-13 isotopes. This modification allows it to serve as a valuable tracer in metabolic studies and reaction pathways. The compound is primarily utilized in chemistry, biology, and medicine for its ability to facilitate the tracking of molecular transformations and interactions within biological systems.

Target Interactions

This compound acts primarily through nucleophilic substitution reactions due to its reactive chlorine atoms. The compound functions as a chemoselective linker , enabling it to form new synthetic lipid compounds that play significant roles in various biochemical pathways.

Biochemical Pathways

The compound influences lipid synthesis and metabolic processes by serving as a precursor in the formation of nanoparticles used in drug delivery systems. Its isotopic labeling enhances the ability to trace these processes using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Pharmacokinetics

Research indicates that the incorporation of stable isotopes like carbon-13 can alter the pharmacokinetic profiles of drugs. This alteration can affect absorption, distribution, metabolism, and excretion (ADME) characteristics, making this compound a useful tool in drug development studies.

Chemical Synthesis

This compound is employed in synthesizing other isotopically labeled compounds. For instance, it has been used to produce 13C3-simazine through a series of reactions involving ethylamine. The characterization of these compounds typically involves techniques such as FT-IR and NMR spectroscopy .

Environmental Studies

The compound is instrumental in studying the degradation pathways of cyanuric chloride in environmental settings. By utilizing its isotopic labeling, researchers can track the fate of cyanuric chloride molecules in soil and water, identifying microbial or chemical pathways responsible for its breakdown.

Metabolic Studies

In metabolic research, this compound aids in understanding how compounds are metabolized within biological systems. Its ability to act as a tracer allows for more accurate quantification and analysis of metabolic pathways involving lipid synthesis .

Case Studies

-

Synthesis and Environmental Impact Assessment :

A study investigated the synthesis of 13C-labeled simazine from this compound and assessed its environmental impact by analyzing soil samples from various regions. The results indicated significant variation in pollutant levels across different geographical areas, highlighting the importance of environmental conditions on compound degradation rates . -

Pharmacokinetic Studies :

Another research effort focused on the pharmacokinetics of drugs developed using this compound as a precursor. The study demonstrated that drugs labeled with carbon-13 exhibited altered metabolic profiles compared to their non-labeled counterparts, providing insights into drug behavior within biological systems.

Data Table: Comparison of Biological Applications

| Application Area | Methodology | Key Findings |

|---|---|---|

| Chemical Synthesis | Synthesis of 13C-labeled compounds | Enhanced tracking capabilities using NMR |

| Environmental Studies | Tracing degradation pathways | Identified key microbial pathways for breakdown |

| Pharmacokinetics | ADME studies with isotopically labeled drugs | Altered metabolic profiles observed |

| Metabolic Pathway Analysis | Use as a tracer in lipid synthesis studies | Improved understanding of lipid metabolism |

Propiedades

IUPAC Name |

2,4,6-trichloro-(2,4,6-13C3)1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl3N3/c4-1-7-2(5)9-3(6)8-1/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNCLNQXLYJVJD-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C]1(=N[13C](=N[13C](=N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583894 | |

| Record name | 2,4,6-Trichloro(~13~C_3_)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286013-07-8 | |

| Record name | 2,4,6-Trichloro(~13~C_3_)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286013-07-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.